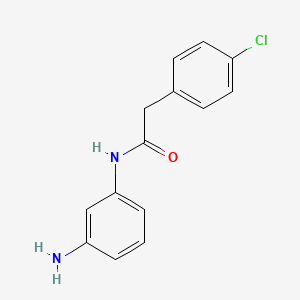

N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide

Description

N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide is an acetamide derivative characterized by a 3-aminophenyl group attached to the nitrogen atom and a 4-chlorophenyl moiety at the acetamide’s α-carbon. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological and agrochemical applications.

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-11-6-4-10(5-7-11)8-14(18)17-13-3-1-2-12(16)9-13/h1-7,9H,8,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYSGYRAOQHXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 3-nitroaniline with 4-chlorobenzoyl chloride, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows it to be utilized in:

- Synthesis of Pharmaceuticals : It can be used to create derivatives with enhanced therapeutic properties.

- Polymer Production : The compound can be involved in the synthesis of polymers with specific functionalities.

Biology

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity : Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.69 µM | |

| Escherichia coli | 8.33 µM | |

| Pseudomonas aeruginosa | 13.40 µM | |

| Candida albicans | 16.69 µM |

The mechanism of action involves interactions with bacterial enzymes and receptors, where the amine group forms hydrogen bonds and the chlorophenyl group interacts with hydrophobic regions.

Medicine

The compound is also being investigated for its potential use in drug development:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines.

Case Study: Anticancer Activity

One study highlighted that compounds similar to this compound demonstrated potent inhibitory activity against breast cancer cell lines, suggesting a pathway for further development in cancer therapeutics.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 20.5 |

Industry

In industrial applications, this compound is utilized in:

- Production of Advanced Materials : Its unique properties make it suitable for developing specialized polymers and coatings.

- Chemical Research : It serves as a reference compound for analytical studies in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Trends in Activity and Structure-Activity Relationships (SAR)

- 4-Chlorophenyl Group : Enhances bioactivity across applications. For example, insecticidal analogs with this group outperformed acetamiprid , while benzimidazole derivatives exhibited antioxidant properties .

- Acetamide Linker : Facilitates hydrogen bonding with enzyme active sites. Pyridine-containing analogs (e.g., 5RH2, 5RH3) showed strong binding to SARS-CoV-2 Mpro via interactions with HIS163 and ASN142 .

- Amino Substituents: The 3-aminophenyl group in the target compound may enhance solubility or target specificity compared to halogenated analogs (e.g., 3-chloro-N-phenyl-phthalimide in ).

Enzymatic Inhibition Profiles

- Insecticidal Activity: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide showed IC50 values surpassing commercial insecticides, attributed to the pyridine-thio moiety .

Biological Activity

N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide is an organic compound characterized by its unique structural features, including an acetamide group attached to a phenyl ring substituted with amino and chloro groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

- Molecular Formula : CHClNO

- Molecular Weight : 248.7 g/mol

- Structure : The compound features an amino group at the 3-position and a chloro group at the 4-position of the phenyl ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that its structural similarity to other known antibacterial agents may contribute to its efficacy.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.69 µM | |

| Escherichia coli | 8.33 µM | |

| Pseudomonas aeruginosa | 13.40 µM | |

| Candida albicans | 16.69 µM |

The mechanism of action for this compound involves interactions with specific molecular targets, such as bacterial enzymes and receptors. The amine group can form hydrogen bonds with biological molecules, while the chlorophenyl group interacts with hydrophobic regions, influencing various biochemical pathways that lead to its observed effects .

Anticancer Potential

In addition to its antimicrobial properties, the compound has been investigated for potential anticancer activity. Studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines.

Case Study: Anticancer Activity

One study demonstrated that compounds similar to this compound showed potent inhibitory activity against breast cancer cell lines, indicating potential for further development in cancer therapeutics .

Table 2: Anticancer Activity Data

Q & A

Basic: What are the common synthetic routes for preparing N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-chlorophenylacetic acid derivatives with 3-aminophenylamine in the presence of coupling agents (e.g., DCC or EDC) under reflux conditions in dichloromethane or DMF . Triethylamine is often used as a base to deprotonate intermediates . Key intermediates, such as chloroacetamide precursors, are characterized via melting point analysis, IR (to confirm amide C=O stretches at ~1650 cm⁻¹), and ¹H/¹³C NMR (to verify aromatic proton environments and acetamide methylene groups) .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

- X-ray diffraction (XRD): Single-crystal XRD resolves the molecular geometry, including dihedral angles between aromatic rings and acetamide planes. For example, reports a 6.3° dihedral angle between the amide plane and chlorophenyl ring .

- NMR: ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm) and acetamide methylene protons (δ 3.6–4.2 ppm). ¹³C NMR confirms carbonyl carbons at ~168 ppm .

- IR: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide I band) validate the functional groups .

Advanced: How can crystallographic refinement challenges (e.g., twinned data or weak diffraction) be addressed using SHELX software?

Answer:

SHELXL is widely used for refining small-molecule structures. For twinned data, the TWIN and BASF commands model twin domains, while HKLF 5 processes raw data . Weak diffraction (e.g., due to disorder) is managed by applying restraints (e.g., SIMU for similar displacement parameters) and optimizing hydrogen-bonding networks via AFIX constraints . highlights the use of SHELX for resolving C–H···O interactions in acetamide derivatives .

Advanced: How do substituent modifications (e.g., halogen position or heterocyclic rings) affect biological activity in SAR studies?

Answer:

- Halogen position: Moving the chloro group from the para to meta position (as in ) alters steric and electronic interactions with target proteins, impacting binding affinity .

- Heterocyclic substitutions: Replacing the acetamide with a benzothiazole group () enhances π-π stacking but may reduce solubility .

Methodologically, comparative assays (e.g., enzyme inhibition or cytotoxicity) paired with docking studies (e.g., AutoDock Vina) quantify these effects .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions (e.g., logP vs. experimental solubility)?

Answer:

Discrepancies arise from approximations in computational models. For instance, calculated logP values (e.g., CLogP 3.66 in ) may differ from experimental HPLC-derived data due to ionization effects or aggregation . Cross-validation via:

- Molecular dynamics simulations to assess solvation free energy.

- Experimental solubility assays (e.g., shake-flask method) under physiologically relevant pH conditions .

Advanced: What strategies optimize hydrogen-bonding networks in co-crystals or polymorphs of this compound?

Answer:

- Co-crystallization with carboxylic acids: Enhances N–H···O interactions, as seen in , where N–H···O and O–H···O bonds stabilize layered structures .

- Polymorph screening: Solvent evaporation (e.g., toluene in ) favors specific H-bond patterns. Thermal analysis (DSC/TGA) identifies stable forms .

Advanced: How can DFT calculations guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- Frontier molecular orbitals (FMOs): Calculate HOMO/LUMO gaps to predict reactivity. Lower gaps (e.g., 4.5 eV) suggest higher electrophilicity for nucleophilic targets .

- ADMET predictions: Tools like SwissADME model bioavailability, leveraging computed parameters like polar surface area (e.g., 44.89 Ų in ) .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 284.74 g/mol | |

| logP (CLogP) | 3.66 | |

| Hydrogen Bond Acceptors | 2 | |

| Polar Surface Area | 44.89 Ų | |

| Crystal System | Monoclinic (P2₁/c) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.